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Introduction
The catalytic hydrogenation of diethyl oximinomalonate is a crucial transformation in organic

synthesis, yielding diethyl aminomalonate, a valuable intermediate in the preparation of a

variety of compounds, including α-amino acids and heterocyclic structures like pyrimidines.[1]

This process offers an efficient route to introduce an amino group, and various catalytic

systems have been developed to optimize yield and purity. This document provides detailed

protocols and comparative data for this important reaction.

Reaction Overview
The fundamental reaction involves the reduction of the oxime functional group in diethyl

oximinomalonate to a primary amine using a catalyst and a hydrogen source. The resulting

diethyl aminomalonate is often unstable and is typically converted directly to its more stable

hydrochloride salt for storage and further use.[2][3]
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The following tables summarize quantitative data from various reported procedures for the

catalytic hydrogenation of diethyl oximinomalonate.

Table 1: Comparison of Catalytic Systems and Reaction Conditions

Catalyst
Substra
te

Solvent
H₂
Pressur
e

Temper
ature
(°C)

Reactio
n Time

Yield
(%)

Referen
ce

10%

Palladiu

m on

Charcoal

Diethyl

Oximino

malonate

Absolute

Ethanol
50-60 psi Ambient

~15

minutes

78-82%

(as HCl

salt)

[2]

AlNiFe

Alloy

Diethyl

Oximino

malonate

Absolute

Ethanol

1.0-2.0

MPa
40-50 6 hours

91% (as

HCl salt)
[4]

AlNiMo

Alloy

Diethyl

Oximino

malonate

Absolute

Ethanol

1.0-2.0

MPa
40-50 6 hours

88% (as

HCl salt)
[4]

Raney

Nickel

Diethyl

Oximino

malonate

Ethanol
Not

specified

Not

specified

Not

specified

Not

specified
[2]

Zinc/Acet

ic Acid

Diethyl

Oximino

malonate

Methanol N/A 20
Not

specified

Not

specified
[5]

Table 2: Reagent Quantities for Selected Protocols
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Protocol
Diethyl
Oximinomalonate
(g)

Catalyst (g) Solvent (mL)

Palladium on

Charcoal[2]
19.1 (0.1 mol) 3.0 (10% Pd/C)

100 (Absolute

Ethanol)

AlNiFe Alloy[4] 60 3.0
240 (Absolute

Ethanol)

AlNiMo Alloy[4] 60 3.0
240 (Absolute

Ethanol)

Experimental Protocols
Protocol 1: Hydrogenation using Palladium on Charcoal
This protocol is adapted from Organic Syntheses.[2]

Materials:

Diethyl oximinomalonate

10% Palladium on charcoal catalyst

Absolute ethanol

Dry ether

Dry hydrogen chloride gas

Parr Hydrogenator or similar apparatus

Filtration apparatus

Round-bottom flasks

Ice bath

Procedure:
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In a 500-mL reduction bottle, combine 19.1 g (0.1 mole) of diethyl oximinomalonate, 100 mL

of absolute alcohol, and 3 g of 10% palladium-on-charcoal catalyst.[2]

Place the bottle in a Parr Hydrogenator and flush the system three to four times with

hydrogen.[2]

Pressurize the system to 50–60 psi with hydrogen and shake until the pressure no longer

drops (approximately 15 minutes).[2]

Vent the apparatus and filter the reaction mixture to remove the catalyst, washing the

catalyst with absolute alcohol.[2]

Concentrate the clear filtrate under reduced pressure at a temperature below 50°C.[2]

As diethyl aminomalonate is not very stable, immediately proceed to form the hydrochloride

salt.[2]

Dilute the crude diethyl aminomalonate with 80 mL of dry ether and filter to remove any small

amount of white solid.[2]

Cool the filtrate in an ice bath and pass dry hydrogen chloride gas just over the surface of

the stirred solution.[2]

Collect the precipitated fine white crystals of diethyl aminomalonate hydrochloride by

suction filtration and wash three times with a total of 60 mL of dry ether.[2]

Repeat the process of passing hydrogen chloride into the filtrate to precipitate any remaining

product.[2]

The total yield of diethyl aminomalonate hydrochloride is typically 16.5–17.4 g (78–82%).

[2]

Protocol 2: Hydrogenation using an Aluminum-Nickel
Alloy Catalyst
This protocol is adapted from a patent describing the preparation of diethyl aminomalonate
hydrochloride.[4]
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Materials:

Diethyl oximinomalonate

AlNiFe or AlNiMo three-way catalyst

Absolute ethanol

35% Hydrogen chloride in ethanol

Acetone

Hydrogenation reactor

Filtration apparatus

Reaction flask with cooling and stirring

Procedure:

Charge a hydrogenation reactor with 240g of absolute ethanol, 60g of diethyl

oximinomalonate, and 3.0g of the AlNiFe or AlNiMo catalyst.[4]

Close the reactor and replace the internal atmosphere with nitrogen.[4]

Introduce hydrogen to a pressure of 1.0-2.0 MPa and maintain the temperature at 40-50°C.

[4]

Stir the reaction for 6 hours.[4]

After the reaction is complete, cool the reactor, depressurize, and filter to remove the

catalyst.[4]

Transfer the filtrate to a four-neck flask equipped with a stirrer and cooling.[4]

Cool the solution to 0-5°C and add 50 g of 35% hydrogen chloride in ethanol dropwise over 1

hour.[4]

Continue stirring for an additional hour.[4]
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Distill off the ethanol under reduced pressure.[4]

To the residue, add 200 ml of acetone, stir for 1 hour, and then cool to 5-10°C.[4]

Filter the resulting precipitate, wash the filter cake with acetone, and dry at 60°C to obtain

diethyl aminomalonate hydrochloride.[4]

The reported yield is 91% with the AlNiFe catalyst and 88% with the AlNiMo catalyst.[4]
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Caption: General workflow for the catalytic hydrogenation and subsequent salt formation.
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Caption: Chemical transformation from reactant to the final stable product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. benchchem.com [benchchem.com]

2. Organic Syntheses Procedure [orgsyn.org]

3. Organic Syntheses Procedure [orgsyn.org]

4. Preparation method of diethyl aminomalonate hydrochloride - Eureka | Patsnap
[eureka.patsnap.com]

5. Diethyl aminomalonate hydrochloride synthesis - chemicalbook [chemicalbook.com]

To cite this document: BenchChem. [Application Notes and Protocols: Catalytic
Hydrogenation of Diethyl Oximinomalonate to Diethyl Aminomalonate]. BenchChem, [2025].
[Online PDF]. Available at: [https://www.benchchem.com/product/b050763#catalytic-
hydrogenation-of-diethyl-oximinomalonate-to-diethyl-aminomalonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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